N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2OS/c1-21-8-2-3-11-25(21)20-33-28-19-31(27-13-7-6-12-26(27)28)17-16-30-29(32)24-15-14-22-9-4-5-10-23(22)18-24/h2-15,18-19H,16-17,20H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBRBIAMKNBRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Attachment of the Naphthalene Ring: The naphthalene ring can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group on the indole reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The indole and naphthalene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the indole and naphthalene rings.
Scientific Research Applications
N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of indole derivatives, including their antimicrobial and anticancer properties.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties may be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Naphthalene Carboxamide vs. Sulfonamide Derivatives
- The target compound’s naphthalene-2-carboxamide core contrasts with sulfonamide derivatives (e.g., ). Carboxamides generally exhibit improved metabolic stability compared to sulfonamides due to reduced susceptibility to enzymatic hydrolysis. However, sulfonamides may offer stronger hydrogen-bonding interactions with biological targets .
- Example: The sulfonamide in shows antimicrobial activity (IC50 <10 µM), while carboxamide derivatives in demonstrate antimycobacterial efficacy (MIC 1–8 µg/mL) .
Role of the Indole Moiety The indole ring in the target compound is analogous to indole derivatives in and . Indole-containing compounds often target serotonin receptors or microbial enzymes.
Sulfanyl Group Modifications
- The [(2-methylphenyl)methyl]sulfanyl group in the target compound is structurally similar to thioether substituents in and , which are associated with antiviral and anticancer activity. Sulfanyl groups can act as bioisosteres for ethers or amines, modulating pharmacokinetics without compromising target binding .
Synthetic Challenges
- The synthesis of the target compound likely involves multi-step protocols, such as:
Biological Activity
N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is a synthetic compound characterized by its complex structure, which includes an indole core and a naphthalene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Synthesis
The compound's synthesis involves multiple steps, including the formation of the indole core, introduction of the sulfanyl group, and attachment of the naphthalene ring. The following table summarizes the synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Fischer Indole Synthesis | Reaction of phenylhydrazine with an aldehyde or ketone to form the indole core. |
| 2 | Nucleophilic Substitution | Introduction of the sulfanyl group via reaction with a thiol. |
| 3 | Coupling Reaction | Attachment of the naphthalene ring using palladium-catalyzed coupling methods. |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core and sulfanyl group. These interactions may modulate the activity of target proteins, leading to various biological effects, including:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that mediate cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing indole structures often exhibit antimicrobial activity. The presence of the naphthalene moiety may enhance this effect due to increased hydrophobicity and potential interactions with microbial membranes.
Anticancer Activity
Studies have shown that similar indole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways through which this compound exerts its anticancer effects require further investigation but may involve:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential effects:
- Study on Indole Derivatives : A study published in Toxicological Sciences examined various indole derivatives for their cytotoxic effects on cancer cell lines, revealing significant growth inhibition at micromolar concentrations .
- Naphthalene Toxicity Research : Research on naphthalene derivatives highlighted dose-dependent toxicity in animal models, suggesting that structural modifications can alter biological outcomes significantly .
- Mechanistic Studies : Investigations into the mechanisms of action for similar compounds have identified key targets within cancer cell signaling pathways, emphasizing the importance of structural features in determining biological activity .
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., sulfanyl, carboxamide) via characteristic absorption bands.
- NMR (¹H and ¹³C) : Confirm molecular connectivity and substituent positions. For example, the indole ring protons (δ 7.1–7.8 ppm) and naphthalene carbons (δ 120–140 ppm) can be resolved.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, N, S percentages.
Reference : Similar indole-carboxamide analogs were characterized using these techniques .
Q. What are the key considerations in designing toxicity studies for this compound?
Methodological Answer:
- Exposure Routes : Prioritize oral and dermal routes due to potential lab handling risks .
- Health Outcomes : Monitor hepatic, renal, and respiratory effects based on naphthalene derivatives' toxicity profiles .
- Species Selection : Use rodents (e.g., rats) for systemic toxicity screening, aligning with OECD guidelines.
- Dosage Ranges : Establish LD50 via acute toxicity studies (e.g., 50–1000 mg/kg) and subchronic exposure (28–90 days).
Reference : Inclusion criteria from toxicological profiles suggest systemic effect monitoring .
Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate NMR/IR spectra using software like Gaussian or ORCA. Compare theoretical vs. experimental shifts to identify conformational mismatches .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO, water) to refine spectral predictions.
- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics for chemical shifts. Adjust computational parameters (e.g., basis sets, solvent models) iteratively.
Reference : DFT was applied to resolve spectral mismatches in indole-sulfonamide analogs .
Q. What strategies enhance the yield of this compound in multi-step synthesis?
Methodological Answer:
- Reactor Design : Use continuous flow reactors for exothermic steps (e.g., sulfanyl group introduction) to improve heat control .
- Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps (e.g., indole-ethyl linkage).
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for intermediates.
Reference : Membrane separation technologies and process control methods improve yield in complex syntheses .
Q. How can researchers address conflicting data in toxicity profiles across species?
Methodological Answer:
- Interspecies Scaling : Apply allometric models (e.g., body surface area) to extrapolate rodent data to human equivalents .
- Mechanistic Studies : Use in vitro hepatocyte or renal cell assays to isolate species-specific metabolic pathways (e.g., cytochrome P450 activity).
- Meta-Analysis : Aggregate data from public databases (e.g., PubChem, ToxNet) to identify consensus endpoints .
Reference : Health outcome inclusion criteria emphasize cross-species systemic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
